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Abstract
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the

c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the

development and progression of various human cancers, making it a prime target for

therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the

discovery, synthesis, and biological evaluation of PF-04217903, intended for researchers and

professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Met
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth

factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation,

survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway,

through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is

strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5]

Consequently, the development of selective c-Met inhibitors represents a promising therapeutic

strategy. PF-04217903 emerged from a dedicated drug discovery program aimed at identifying

a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for

clinical development.[1]
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Discovery of PF-04217903: From Hit to Clinical
Candidate
The journey to PF-04217903 began with a high-throughput screening (HTS) campaign that

identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual

degree of selectivity for c-Met over a broad panel of other kinases.[1]

A key breakthrough in the lead optimization process was the determination of the cocrystal

structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase

domain.[1] This structural insight revealed a unique binding mode responsible for the

compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to

be chemically and metabolically labile.[1]

Leveraging structure-based drug design, the research team replaced the unstable oxindole

hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This

strategic modification, followed by extensive medicinal chemistry efforts to optimize potency,

selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-

(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated

as PF-04217903.[1]

Synthesis of PF-04217903
The synthesis of PF-04217903 was developed and carried out at Pfizer Global Research and

Development.[5] While the detailed, step-by-step synthesis is typically found in the

supplementary information of the primary publication, the overall strategy involves the

construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole

and quinoline moieties.

A potential synthetic route, inferred from related syntheses of similar compounds, is outlined

below. This should be considered a general representation, and for exact reagents, conditions,

and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18),

8091-8109 is essential.
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Caption: Generalized Synthetic Workflow for PF-04217903.

Biological Activity and Selectivity
PF-04217903 is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been

quantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of PF-04217903
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Assay Type
Target/Cell
Line

Parameter Value (nM) Reference

Biochemical

Kinase Assay
Human c-Met Ki 4.8 [2][5]

Cellular

Phosphorylation

Assay

HUVECs (HGF-

stimulated)
IC50 4.6 [2][5]

Cellular

Phosphorylation

Assay

Panel of human

tumor and

endothelial cells

IC50 (mean) 7.3 [5]

Cell Proliferation

Assay

GTL-16 (gastric

carcinoma)
IC50 12 [2]

Cell Proliferation

Assay

NCI-H1993

(NSCLC)
IC50 30 [2]

Apoptosis Assay GTL-16 cells IC50 31 [2]

Endothelial Cell

Survival Assay

HUVECs (HGF-

mediated)
IC50 12 [2][5]

Endothelial Cell

Invasion Assay

HUVECs (HGF-

mediated)
IC50 27 [5]

Endothelial Cell

Apoptosis Assay
HUVECs IC50 7 [5]

A hallmark of PF-04217903 is its exceptional selectivity. It has been screened against a large

panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4]

[5] This high degree of selectivity is crucial for minimizing off-target effects and associated

toxicities in a clinical setting.

Mechanism of Action: Inhibition of c-Met Signaling
PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to

the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the

receptor and subsequent activation of downstream signaling pathways.
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Caption: PF-04217903 Inhibition of the c-Met Signaling Pathway.

Preclinical In Vivo Efficacy
The anti-tumor activity of PF-04217903 has been demonstrated in various preclinical xenograft

models. The efficacy is particularly pronounced in tumors that are dependent on c-Met

signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.

Table 2: In Vivo Antitumor Activity of PF-04217903

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1663016?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft
Model

Tumor Type c-Met Status Key Findings Reference

GTL-16
Gastric

Carcinoma

MET

Amplification

Dose-dependent

tumor growth

inhibition

correlated with

inhibition of c-

Met

phosphorylation.

[5]

U87MG Glioblastoma
HGF/c-Met

Autocrine Loop

Significant tumor

growth inhibition

at well-tolerated

doses.

[5]

HT29 Colon Carcinoma c-Met Expression

Partial tumor

growth inhibition

alone; enhanced

efficacy in

combination with

RON shRNA.

[4]

In these in vivo studies, the administration of PF-04217903 led to a dose-dependent inhibition

of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy.

[2][4] Furthermore, PF-04217903 demonstrated anti-angiogenic properties in vivo.[4]

Experimental Protocols
Detailed experimental protocols are critical for the replication and extension of these findings.

Below are summaries of the key methodologies employed in the evaluation of PF-04217903.

c-Met Kinase Assay
A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of

recombinant human c-Met kinase.[5]
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Caption: Workflow for the c-Met Biochemical Kinase Assay.

Protocol Summary:

The assay measures the time-dependent production of ADP by c-Met.

ADP production is determined by analyzing the rate of NADH consumption, which is

measured by a decrease in absorbance at 340 nm.

The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a

coupling system (e.g., pyruvate kinase and lactate dehydrogenase).

PF-04217903 is added at varying concentrations to determine its inhibitory effect on the

reaction rate.

The inhibition constant (Ki) is calculated from the resulting data.

Cellular c-Met Phosphorylation Assay
An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.

Protocol Summary:

Cells (e.g., GTL-16, HUVECs) are seeded in 96-well plates.

Cells are treated with various concentrations of PF-04217903 for a specified time.

For non-constitutively active cell lines, c-Met is stimulated with HGF.

Cell lysates are prepared.

A capture ELISA is performed using an antibody specific for total c-Met to capture the protein

and a phospho-tyrosine specific antibody for detection.
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The IC50 value is determined from the dose-response curve.

Cell Proliferation/Survival Assay
The effect of PF-04217903 on cell viability is assessed using standard methods such as MTT

or resazurin-based assays.

Protocol Summary:

Cells are seeded in 96-well plates at a low density.

The cells are treated with a range of concentrations of PF-04217903.

For certain cell lines, HGF is added to stimulate proliferation.

After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is

added.

The absorbance or fluorescence is measured to determine the number of viable cells.

IC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay
Apoptosis induction by PF-04217903 can be measured using various techniques, including

ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for

Annexin V staining or caspase activation.

Protocol Summary (ssDNA Apoptosis ELISA):

Cells (e.g., GTL-16) are treated with PF-04217903 for a specified duration (e.g., 24 hours).

[8]

The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]

The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]

In Vivo Xenograft Studies
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The anti-tumor efficacy of PF-04217903 is evaluated in immunocompromised mice bearing

human tumor xenografts.

Protocol Summary:

Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude

mice.

Once tumors reach a predetermined size, the mice are randomized into treatment and

vehicle control groups.

PF-04217903 is administered orally at various doses and schedules.

Tumor volume is measured regularly throughout the study.

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,

Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).

Conclusion
PF-04217903 is a testament to the power of structure-based drug design in developing highly

potent and selective kinase inhibitors. Its discovery and preclinical development have provided

a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its

clinical evaluation as a potential therapeutic agent. The detailed methodologies and

quantitative data presented in this guide offer a comprehensive resource for researchers in the

field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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